(R)-1-(4-Fluorophenyl)ethane-1,2-diol
Overview
Description
®-1-(4-Fluorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluorophenyl)ethane-1,2-diol can be achieved through several methods, including asymmetric synthesis and biocatalysis. One common approach involves the use of chiral catalysts to induce enantioselectivity in the formation of the desired diol. For example, the reduction of 4-fluorophenylacetaldehyde using a chiral reducing agent can yield ®-1-(4-Fluorophenyl)ethane-1,2-diol with high enantiomeric purity.
Industrial Production Methods
Industrial production of ®-1-(4-Fluorophenyl)ethane-1,2-diol may involve large-scale asymmetric synthesis using biocatalysts. Enzymes such as oxidoreductases and lipases can be employed to catalyze the reduction of prochiral substrates, leading to the formation of the desired diol with high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Fluorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: 4-Fluorophenylacetone or 4-fluorobenzaldehyde.
Reduction: 4-Fluorophenylethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(4-Fluorophenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(4-Fluorophenyl)ethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards certain biological targets, leading to its observed effects. The diol moiety can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)ethanol: Lacks the additional hydroxyl group present in ®-1-(4-Fluorophenyl)ethane-1,2-diol.
4-Fluorophenylacetone: Contains a ketone group instead of the diol moiety.
4-Fluorobenzaldehyde: Contains an aldehyde group instead of the diol moiety.
Uniqueness
®-1-(4-Fluorophenyl)ethane-1,2-diol is unique due to its specific combination of a fluorinated phenyl ring and a diol moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1R)-1-(4-fluorophenyl)ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAALXDNDAVNHAC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296781 | |
Record name | (1R)-1-(4-Fluorophenyl)-1,2-ethanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601296781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179694-35-0 | |
Record name | (1R)-1-(4-Fluorophenyl)-1,2-ethanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179694-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-1-(4-Fluorophenyl)-1,2-ethanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601296781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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